7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one
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Overview
Description
7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a chromeno-pyrimidine core with chloro and fluoro substituents, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with 4-chloro-3-nitrobenzaldehyde in the presence of a base can yield the desired chromeno-pyrimidine framework .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromeno-pyrimidine core, potentially altering its biological activity.
Substitution: Halogen substituents like chlorine and fluorine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but lacks the chloro and fluoro substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
Uniqueness
7-Chloro-2-(2-fluorophenyl)-3H,4H,5H-chromeno[2,3-D]pyrimidin-4-one stands out due to its unique combination of chloro and fluoro substituents, which may enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H10ClFN2O2 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
7-chloro-2-(2-fluorophenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H10ClFN2O2/c18-10-5-6-14-9(7-10)8-12-16(22)20-15(21-17(12)23-14)11-3-1-2-4-13(11)19/h1-7H,8H2,(H,20,21,22) |
InChI Key |
XOTDAWTZFDZHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OC3=C1C(=O)NC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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